

Application Notes and Protocols for ACY-1083 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] It has demonstrated significant therapeutic potential in preclinical models, particularly in the context of chemotherapy-induced peripheral neuropathy.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity and selectivity of **ACY-1083**.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of **ACY-1083** against various HDAC isoforms.

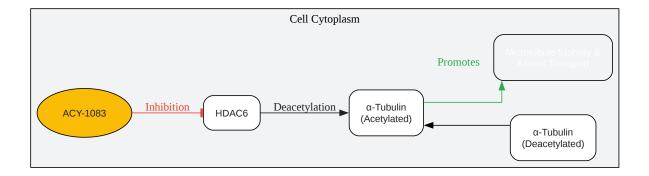


Target	IC50	Selectivity vs. HDAC6	Reference
HDAC6	3 nM	-	[1][2][4][5]
HDAC1	961 nM	>320-fold	[6]
HDAC2	>7000-fold vs HDAC6	>7000-fold	[7]
HDAC3	>7000-fold vs HDAC6	>7000-fold	[7]
HDAC4	>1000-fold vs HDAC6	>1000-fold	[7]
HDAC5	>400-fold vs HDAC6	>400-fold	[7]
HDAC7	>400-fold vs HDAC6	>400-fold	[7]
HDAC8	>1000-fold vs HDAC6	>1000-fold	[7]
HDAC9	>1000-fold vs HDAC6	>1000-fold	[7]
HDAC10	>1000-fold vs HDAC6	>1000-fold	[7]
HDAC11	>1000-fold vs HDAC6	>1000-fold	[7]

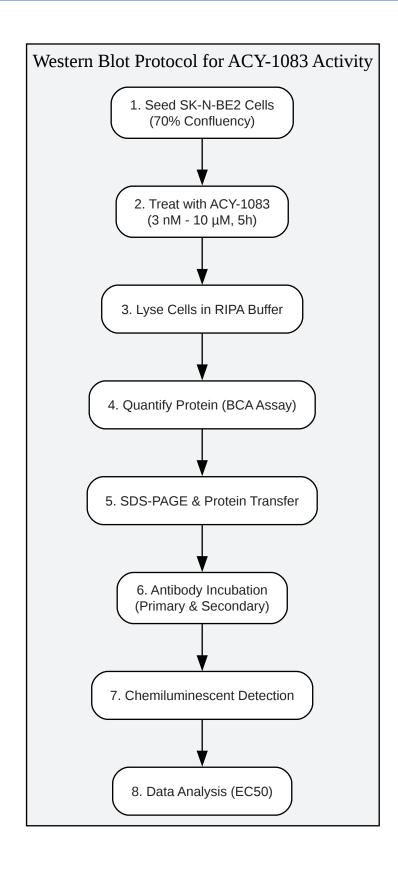
Signaling Pathway

ACY-1083 selectively inhibits HDAC6, a cytoplasmic enzyme responsible for the deacetylation of several proteins, most notably α -tubulin. Inhibition of HDAC6 by **ACY-1083** leads to an accumulation of acetylated α -tubulin, which can impact microtubule dynamics and intracellular transport. This mechanism is believed to underlie its therapeutic effects, including the reversal of chemotherapy-induced peripheral neuropathy and the enhancement of mitochondrial bioenergetics.[4][5][8]









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